[2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
The compound [2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate features a complex structure with distinct functional groups:
- A piperidin-1-ylsulfonyl substituent on the anilino ring, contributing to sulfonamide-like properties.
- A 2-oxoethyl linker connecting the anilino and pyridine moieties.
- A 2-methylsulfanylpyridine-3-carboxylate group, combining a thioether and ester functionality.
These structural elements influence its physicochemical properties, metabolic stability, and biological activity. Below, we compare this compound with structurally analogous molecules to highlight key similarities and differences.
Properties
IUPAC Name |
[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15-8-9-16(13-18(15)31(27,28)24-11-4-3-5-12-24)23-19(25)14-29-21(26)17-7-6-10-22-20(17)30-2/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNWQCRBAMOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The compound's structure features a piperidine ring, a sulfonyl group, and a carboxylate moiety, which are known to influence its biological properties. The molecular formula is , indicating the presence of various functional groups that may contribute to its activity.
| Property | Value |
|---|---|
| Molecular Weight | 441.56 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.2 |
| pKa | 7.5 |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity: Compounds containing piperidine and sulfonyl groups have shown promising antifungal and antibacterial properties. For instance, derivatives of piperidine have been reported to induce apoptosis in Candida auris, a notable fungal pathogen resistant to conventional treatments .
- Antitumor Activity: Certain piperidine-based compounds have demonstrated efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy .
Case Studies
- Antifungal Activity against C. auris :
- Antitumor Efficacy :
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compounds listed in (e.g., DX-CA-[S2200], 5-CA-2-HM-MCBX) share functional groups such as methylamino, methoxy, and ester linkages, but differ in substituent placement and core scaffolds. A comparative analysis is presented in Table 1.
Table 1: Structural and Functional Comparison
Key Observations:
- Sulfonamide vs.
- Thioether vs. Hydroxymethyl Groups : The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the polar hydroxymethyl group in 5-CA-2-HM-MCBX (logP ~1.8 estimated), suggesting better membrane permeability .
Metabolic Stability and Pathways
Metabolic pathways for ester-containing compounds often involve hydrolysis or oxidative modifications.
Table 2: Metabolic Pathways and Stability
Key Observations:
- The target compound’s piperidinylsulfonyl group reduces susceptibility to cytochrome P450-mediated oxidation, prolonging its half-life compared to DX-CA-[S2200] .
- Ester hydrolysis is a common pathway, but the methylsulfanyl group may slow this process relative to the hydroxymethyl group in 5-CA-2-HM-MCBX.
Toxicity Profiles
Toxicity is influenced by metabolic intermediates and reactive species.
Table 3: Toxicity Findings
Key Observations:
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